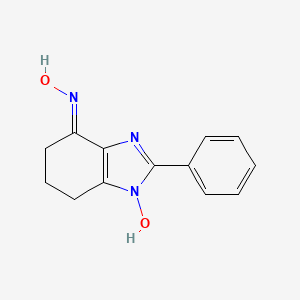
N-(2-ethoxybenzylidene)-4-phenyl-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxybenzylidene)-4-phenyl-1-piperazinamine, commonly known as EPPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. EPPA belongs to the class of piperazine derivatives and has shown promising results in various preclinical studies.
作用機序
The exact mechanism of action of EPPA is not well understood. However, it is believed that EPPA exerts its therapeutic effects by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA. EPPA has also been found to have antioxidant properties and may protect against oxidative stress-induced damage.
Biochemical and Physiological Effects
EPPA has been found to have a wide range of biochemical and physiological effects. EPPA has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain. Additionally, EPPA has been found to decrease the levels of stress hormones such as cortisol. EPPA has also been found to have anti-inflammatory effects and may protect against inflammation-induced damage.
実験室実験の利点と制限
EPPA has several advantages for lab experiments. EPPA is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, EPPA has been found to have low toxicity in animal studies. However, one of the limitations of using EPPA in lab experiments is the lack of information on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration route of EPPA.
将来の方向性
There are several future directions for research on EPPA. One area of research is to investigate the potential therapeutic applications of EPPA in various neurological disorders such as epilepsy, depression, and anxiety. Additionally, further studies are needed to determine the optimal dosage and administration route of EPPA. Another area of research is to investigate the potential drug interactions of EPPA with other medications. Finally, the development of EPPA analogs with improved pharmacokinetic and pharmacodynamic properties may lead to the development of more effective therapeutic agents.
合成法
The synthesis of EPPA involves the reaction of 4-phenylpiperazine with 2-ethoxybenzaldehyde in the presence of a catalyst. This reaction results in the formation of EPPA as a yellow crystalline solid. The purity of EPPA can be improved by recrystallization from a suitable solvent.
科学的研究の応用
EPPA has been investigated for its potential therapeutic applications in various preclinical studies. EPPA has shown to have anticonvulsant, antidepressant, and anxiolytic effects in animal models. Additionally, EPPA has been found to have neuroprotective effects against oxidative stress and ischemic injury. EPPA has also shown to have antinociceptive effects in animal models of pain.
特性
IUPAC Name |
(Z)-1-(2-ethoxyphenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-2-23-19-11-7-6-8-17(19)16-20-22-14-12-21(13-15-22)18-9-4-3-5-10-18/h3-11,16H,2,12-15H2,1H3/b20-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENLXAINXOJPHR-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N\N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910720.png)

![N-[4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5910752.png)
![N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5910755.png)
![N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5910762.png)

![4-[4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5910780.png)



![N-[1-(4-chlorophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5910811.png)

